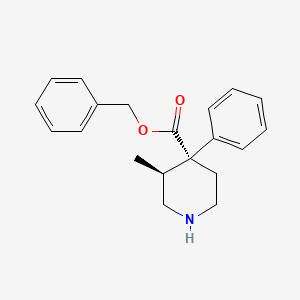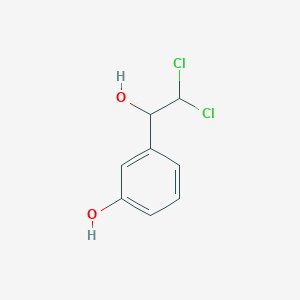
3-(2,2-Dichloro-1-hydroxyethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dichloro-1-hydroxyethyl)phenol is an organic compound with the molecular formula C8H8Cl2O2 and a molecular weight of 207.05 g/mol . This compound is characterized by the presence of a phenol group substituted with a 2,2-dichloro-1-hydroxyethyl group at the third position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dichloro-1-hydroxyethyl)phenol typically involves the chlorination of 3-(1-hydroxyethyl)phenol. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dichloro-1-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding hydroxyethylphenol using reducing agents such as sodium borohydride.
Substitution: The dichloro groups can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroxyethylphenol.
Substitution: Amino or thiol-substituted phenols.
Scientific Research Applications
3-(2,2-Dichloro-1-hydroxyethyl)phenol is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of 3-(2,2-Dichloro-1-hydroxyethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include oxidative stress response and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-(1-Hydroxyethyl)phenol: Lacks the dichloro substitution, making it less reactive in certain chemical reactions.
2,3-Dichlorophenol: Lacks the hydroxyethyl group, resulting in different chemical properties and applications.
3-(2,2-Dichloroethyl)phenol: Similar structure but without the hydroxyl group, affecting its reactivity and biological activity
Uniqueness
3-(2,2-Dichloro-1-hydroxyethyl)phenol is unique due to the presence of both dichloro and hydroxyethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H8Cl2O2 |
|---|---|
Molecular Weight |
207.05 g/mol |
IUPAC Name |
3-(2,2-dichloro-1-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H8Cl2O2/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,7-8,11-12H |
InChI Key |
JXYPMSRSPZJPAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(C(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


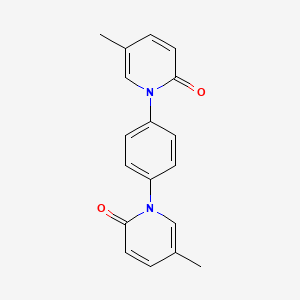

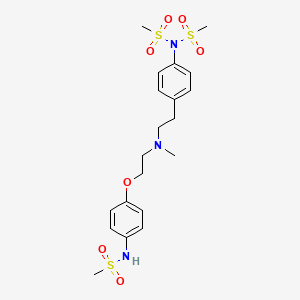

![Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate](/img/structure/B13423235.png)
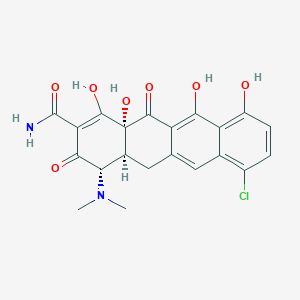

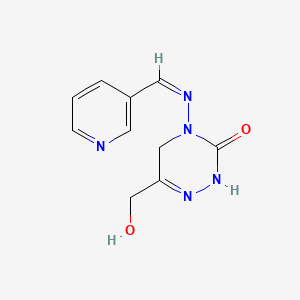
![4-[Bis(2-bromoethyl)amino]phenyl 4-(trifluoromethyl)benzoate](/img/structure/B13423266.png)

![Tert-butyl 4-[6-[[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]diazenyl]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13423270.png)

![1-O-(2-hydroxyethyl) 10-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] decanedioate](/img/structure/B13423290.png)
